The Alchemist's Amidine: A Technical Guide to N-Cbz-pyrazole-1-carboxamidine
The Alchemist's Amidine: A Technical Guide to N-Cbz-pyrazole-1-carboxamidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate tapestry of modern medicinal chemistry and peptide synthesis, the guanidinium group stands out as a motif of profound biological significance. Its unique ability to engage in multifaceted hydrogen bonding and maintain a positive charge over a wide physiological pH range makes it a cornerstone in molecular recognition and drug design. The quest for efficient and selective methods to install this functional group has led to the development of a sophisticated arsenal of guanylating agents. Among these, N-Cbz-pyrazole-1-carboxamidine has emerged as a reagent of considerable utility, offering a harmonious balance of reactivity, stability, and synthetic accessibility.
This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of N-Cbz-pyrazole-1-carboxamidine. Moving beyond a mere recitation of facts, we will delve into the causality behind its reactivity, offering field-proven insights to empower researchers in their synthetic endeavors. Every piece of information is grounded in authoritative sources, ensuring the scientific integrity of this guide.
Molecular Identity and Physicochemical Landscape
N-Cbz-pyrazole-1-carboxamidine, systematically named benzyl N-[amino(pyrazol-1-yl)methylidene]carbamate, is a white to off-white crystalline solid. Its molecular architecture, featuring a pyrazole ring, a carboxamidine core, and a benzyloxycarbonyl (Cbz) protecting group, is pivotal to its function as a guanylating agent.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₄O₂ | PubChem[1] |
| Molecular Weight | 244.25 g/mol | PubChem[1] |
| CAS Number | 152120-62-2 | PubChem[1] |
| Melting Point | 108-112 °C | ChemicalBook[2] |
| Appearance | White to almost white powder/crystal | ChemicalBook[2] |
| pKa (Predicted) | 8.94 ± 0.46 | ChemicalBook[2] |
Molecular Structure:
Caption: 2D structure of N-Cbz-pyrazole-1-carboxamidine.
Synthesis of N-Cbz-pyrazole-1-carboxamidine: A Step-by-Step Protocol
The synthesis of N-Cbz-pyrazole-1-carboxamidine is a multi-step process that begins with the formation of the pyrazole-1-carboxamidine hydrochloride salt, followed by the introduction of the Cbz protecting group.
Synthesis of 1H-Pyrazole-1-carboxamidine Hydrochloride
This precursor is synthesized by the reaction of pyrazole with cyanamide in the presence of hydrogen chloride gas in an aprotic solvent.[3]
Experimental Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with pyrazole (1.0 eq) and cyanamide (1.1 eq) in anhydrous tetrahydrofuran (THF).
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Reaction Execution: The suspension is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is then bubbled through the stirred suspension. The reaction progress is monitored by the formation of a white precipitate.
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Work-up and Isolation: Once the reaction is complete, the precipitate is collected by filtration, washed with cold anhydrous THF, and dried under vacuum to yield 1H-pyrazole-1-carboxamidine hydrochloride as a white solid.
N-Benzyloxycarbonylation
The introduction of the Cbz group is achieved by reacting the hydrochloride salt with benzyl chloroformate under basic conditions.
Experimental Protocol:
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Reaction Setup: To a solution of 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in a mixture of water and dioxane at 0 °C, is added sodium carbonate (2.5 eq).
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Reaction Execution: Benzyl chloroformate (1.1 eq) is added dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.
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Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Cbz-pyrazole-1-carboxamidine.
The Guanylation Reaction: Mechanism and Application
The primary utility of N-Cbz-pyrazole-1-carboxamidine lies in its ability to act as an efficient electrophilic source for the transfer of a Cbz-protected guanidinyl group to a nucleophilic amine.
The Causality of Reactivity
The efficacy of this reagent is rooted in the electronic properties of the pyrazole ring. Pyrazole is a good leaving group due to its aromaticity and the ability of the nitrogen atoms to stabilize the negative charge that develops upon its departure. The carboxamidine carbon is rendered highly electrophilic by the adjacent electron-withdrawing pyrazole ring and the Cbz group.
Mechanism of Guanylation:
Caption: General mechanism of amine guanylation.
A Self-Validating Protocol for Guanylation
The following protocol for the guanylation of a primary amine is designed to be robust and self-validating, with clear checkpoints for reaction monitoring.
Experimental Protocol:
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Reaction Setup: To a solution of the primary amine (1.0 eq) in anhydrous dimethylformamide (DMF), add N-Cbz-pyrazole-1-carboxamidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).
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Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the consumption of the starting amine and the formation of the more polar guanidine product.
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Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Spectroscopic Characterization: The Molecular Fingerprint
The identity and purity of N-Cbz-pyrazole-1-carboxamidine are unequivocally established through a combination of spectroscopic techniques. The following data are representative of the expected spectral features.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | Pyrazole H-5 |
| ~7.7 | d | 1H | Pyrazole H-3 |
| ~7.3-7.4 | m | 5H | Phenyl H (Cbz) |
| ~6.5 | t | 1H | Pyrazole H-4 |
| ~5.2 | s | 2H | CH₂ (Cbz) |
| ~4.8 | br s | 2H | NH₂ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (Carbamate) |
| ~155.0 | C (Carboxamidine) |
| ~142.0 | Pyrazole C-5 |
| ~136.0 | Phenyl C-ipso (Cbz) |
| ~130.0 | Pyrazole C-3 |
| ~128.5 | Phenyl CH (Cbz) |
| ~128.0 | Phenyl CH (Cbz) |
| ~110.0 | Pyrazole C-4 |
| ~67.0 | CH₂ (Cbz) |
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Amine (NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| ~1720 | C=O stretch | Carbonyl (Carbamate) |
| ~1640 | C=N stretch | Imine (Carboxamidine) |
| ~1530 | N-H bend | Amine |
| ~1250 | C-O stretch | Ester (Carbamate) |
Comparative Analysis with Other Guanylating Agents
N-Cbz-pyrazole-1-carboxamidine holds a distinct position among the various reagents available for guanylation. Its advantages include its crystalline nature, which facilitates purification and handling, and its moderate reactivity, which often leads to cleaner reactions compared to more potent reagents.
| Reagent | Advantages | Disadvantages |
| N-Cbz-pyrazole-1-carboxamidine | Crystalline solid, good stability, moderate reactivity, pyrazole is a neutral leaving group. | May require elevated temperatures for less nucleophilic amines. |
| N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine | Widely used, Boc groups are easily removed with acid. | Can be less reactive than the Cbz-protected analogue. |
| S-Methylisothioureas | Highly reactive. | Often require the use of toxic heavy metal salts (e.g., HgCl₂) for activation; unpleasant odor. |
| Carbodiimides | Readily available and highly reactive. | Can lead to the formation of N-acylurea byproducts; can act as dehydrating agents. |
Safety and Handling
N-Cbz-pyrazole-1-carboxamidine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]
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Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. A dust mask is recommended when handling the solid.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion: A Versatile Tool for the Synthetic Chemist
N-Cbz-pyrazole-1-carboxamidine represents a valuable and versatile tool in the repertoire of the modern synthetic chemist. Its well-balanced reactivity, stability, and ease of handling make it an attractive choice for the introduction of the biologically crucial guanidine functionality. This guide has provided a comprehensive overview of its chemical properties, a detailed roadmap for its synthesis and application, and a framework for its characterization. By understanding the underlying principles of its reactivity and adhering to the outlined protocols, researchers can confidently employ this reagent to advance their synthetic goals in drug discovery and beyond.
References
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PubChem. N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]
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PubChem. N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]
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MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]
- Google Patents.
